molecular formula C9H11NO3 B1331181 ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate CAS No. 169376-35-6

ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

Cat. No.: B1331181
CAS No.: 169376-35-6
M. Wt: 181.19 g/mol
InChI Key: GPNOESMCLCQOBG-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.

Scientific Research Applications

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate has several applications in scientific research:

Safety and Hazards

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate is a complex organic compound . More research is needed to identify its primary targets and their roles.

Mode of Action

It’s important to note that the mode of action of a compound is determined by its interaction with its targets and the resulting changes

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next . Therefore, understanding the affected pathways can provide insights into the downstream effects of this compound.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. The ADME properties of a drug can significantly impact its bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with pyrrole in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-8(11)7-4-3-5-10-7/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNOESMCLCQOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292287
Record name ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169376-35-6
Record name ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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